OQTUEOGLQOLWTB-BDQHLLSASA-M
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Overview
Description
OQTUEOGLQOLWTB-BDQHLLSASA-M: is a highly oxygenated steroid derivative. It is a sulfated oxysterol, which means it is a cholesterol oxidation product with a sulfate group attached. This compound is known for its presence in various biological systems and its potential biological activities, including cytotoxicity towards tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OQTUEOGLQOLWTB-BDQHLLSASA-M typically involves the oxidation of cholesterol derivatives. The process includes several steps:
Oxidation of Cholesterol: Cholesterol is oxidized to form 5alpha-Cholestane-3beta,5,6beta-triol.
Sulfation: The hydroxyl groups at positions 3, 5, and 6 are sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Neutralization: The resulting sulfated compound is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, leading to the formation of various oxysterol derivatives.
Reduction: Reduction reactions can convert the oxysterol back to its parent cholesterol form.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium methoxide can facilitate substitution reactions.
Major Products:
Oxidation Products: Various oxysterols.
Reduction Products: Cholesterol and its derivatives.
Substitution Products: Compounds with different functional groups replacing the sulfate group.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of other complex steroids and oxysterols.
Biology:
- Studied for its role in cellular processes, including apoptosis and autophagy.
- Investigated for its effects on cell viability and stress responses .
Medicine:
- Potential therapeutic agent due to its cytotoxic effects on tumor cells.
- Explored for its role in treating diseases associated with cholesterol metabolism .
Industry:
- Potential applications in the development of pharmaceuticals and biochemical research tools.
Mechanism of Action
The compound exerts its effects primarily through the induction of endoplasmic reticulum stress and the enhancement of autophagy. It generates reactive oxygen species, which lead to oxidative stress and subsequent cellular responses. The molecular targets include various proteins involved in the stress response pathways, such as those regulating apoptosis and autophagy .
Comparison with Similar Compounds
5alpha-Cholestane-3beta,5alpha,6beta-triol: Another oxysterol with similar structural features but without the sulfate group.
Cholestane-3beta,5alpha,6beta-triol: A non-sulfated analog with similar biological activities.
Uniqueness:
Properties
CAS No. |
10157-93-4 |
---|---|
Molecular Formula |
C27H47NaO6S |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
sodium;[(3S,5R,6R,8S,9S,10R,13R,14S,17R)-5,6-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C27H48O6S.Na/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(28)27(29)16-19(33-34(30,31)32)11-14-26(27,5)23(20)12-13-25(21,22)4;/h17-24,28-29H,6-16H2,1-5H3,(H,30,31,32);/q;+1/p-1/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27+;/m1./s1 |
InChI Key |
OQTUEOGLQOLWTB-BDQHLLSASA-M |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)OS(=O)(=O)[O-])C)O)O)C.[Na+] |
Synonyms |
3β-(Sodiosulfooxy)-5α-cholestane-5,6β-diol |
Origin of Product |
United States |
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